![molecular formula C10H7BrN2O B11861633 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)
3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties and are often used in pharmaceutical research due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like TBHP.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Halogen atoms can be substituted using nucleophiles under appropriate conditions. Common reagents used in these reactions include TBHP, sodium borohydride, and various nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines, such as:
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-(6-bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-4-10-12-6-9(2-1-5-14)13(10)7-8/h3-4,6-7,14H,5H2 |
InChI Key |
DFNQJUAPGBPOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)

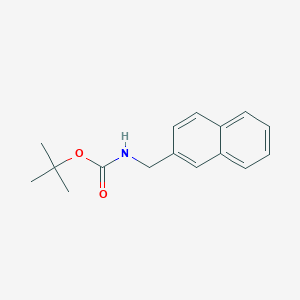


![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)
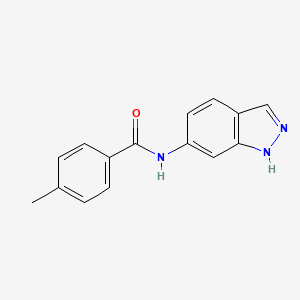
![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)
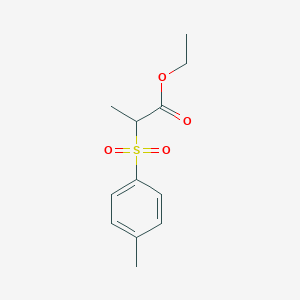
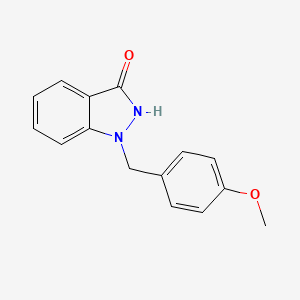
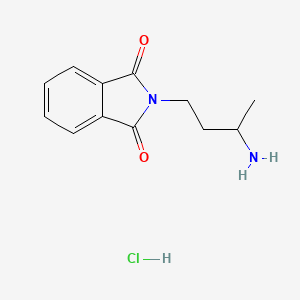
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)

